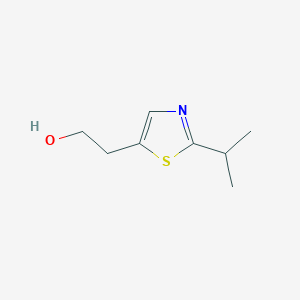

2-(2-Isopropylthiazol-5-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

2-(2-propan-2-yl-1,3-thiazol-5-yl)ethanol |

InChI |

InChI=1S/C8H13NOS/c1-6(2)8-9-5-7(11-8)3-4-10/h5-6,10H,3-4H2,1-2H3 |

InChI Key |

RGHWRSCNJCLWFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(S1)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Isopropylthiazol 5 Yl Ethanol

Retrosynthetic Analysis of 2-(2-Isopropylthiazol-5-yl)ethanol

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection breaks the carbon-carbon bond of the ethanol (B145695) side chain, suggesting a precursor such as a 5-formyl or 5-acetyl-2-isopropylthiazole. This thiazole (B1198619) intermediate can be further deconstructed via the well-established Hantzsch thiazole synthesis.

This disconnection strategy points to three key building blocks:

An α-halocarbonyl compound, which provides the C4 and C5 atoms of the thiazole ring and the attached ethanol precursor.

A thioamide, specifically isobutyrothioamide, which provides the sulfur atom, the C2 atom, and the attached isopropyl group.

An ammonia (B1221849) source, which is incorporated into the thioamide.

An alternative disconnection can be made directly at the bonds forming the thiazole ring. This approach identifies isobutyrothioamide and a suitable four-carbon synthon containing the α-haloaldehyde or α-haloketone functionality and the protected ethanol side chain as the key starting materials for a convergent synthesis.

Classical Synthetic Routes to 5-Substituted Thiazole-Ethanol Derivatives

Classical methods for synthesizing the thiazole core remain highly relevant and are frequently adapted for the preparation of complex derivatives like this compound.

Hantzsch Thiazole Synthesis and its Adaptations for this compound Precursors

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide. bepls.comorganic-chemistry.org For the target molecule, this would involve the reaction between isobutyrothioamide and a 4-halo-3-oxobutanol derivative.

The general reaction is as follows:

Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone.

Cyclization: An intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon, forming a hydroxylated thiazoline (B8809763) intermediate.

Dehydration: The intermediate readily dehydrates to form the aromatic thiazole ring.

A significant challenge in this specific synthesis is the choice of the α-halocarbonyl component. Using 4-chloro-3-oxobutan-1-ol directly can lead to side reactions due to the presence of the free hydroxyl group. Therefore, a common adaptation is to use a protected form of the ethanol side chain. For instance, a precursor like 4-chloro-1,1-diethoxy-2-butanone could be used, which after the Hantzsch cyclization, would yield a protected version of the final product. The protecting group (in this case, an acetal) can then be removed in a subsequent deprotection step to reveal the ethanol functionality. nih.gov Modern variations may employ microwave assistance to accelerate the reaction and improve yields compared to conventional heating methods. nih.gov

Multistep Synthesis from Readily Available Starting Materials

A practical synthesis of this compound is inherently a multistep process, starting from simple, commercially available chemicals. A plausible sequence based on the Hantzsch approach is outlined below:

Preparation of Isobutyrothioamide: Isobutyramide is treated with a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent, to convert the amide into the corresponding thioamide.

Synthesis of the α-Halocarbonyl Component: A suitable starting material, such as ethyl 4-chloroacetoacetate, can be selected. The ester group can serve as a handle for later conversion to the required ethanol moiety.

Hantzsch Cyclization: The isobutyrothioamide and the α-halocarbonyl compound are condensed, typically in a solvent like ethanol, to form the 2-isopropyl-5-ethoxycarbonylmethylthiazole. researchgate.netmdpi.com

Functional Group Interconversion: The ester group on the thiazole ring is reduced to the primary alcohol. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

An alternative multistep route could involve building the ethanol side chain onto a pre-formed 2-isopropylthiazole (B97041) ring. This might involve:

Friedel-Crafts acylation of 2-isopropylthiazole with chloroacetyl chloride to introduce a chloromethyl ketone group at the 5-position.

Reduction of the ketone to a secondary alcohol.

Further chemical manipulations to arrive at the final structure.

Continuous flow chemistry represents a modern approach to multistep synthesis, allowing for sequential reactions without isolating intermediates, which can significantly improve efficiency and yield. nih.govsyrris.jp

Modern Approaches in the Synthesis of this compound

Recent advancements in synthetic methodology offer more efficient and environmentally benign routes to thiazole derivatives.

Catalytic Strategies for Thiazole Ring Formation

While the classical Hantzsch synthesis is robust, it often requires stoichiometric amounts of reagents and can necessitate harsh conditions. Modern approaches increasingly utilize catalysts to improve the reaction's efficiency and environmental footprint. For the synthesis of thiazole precursors, various catalysts have been explored. bepls.com

Acid Catalysis: Brønsted or Lewis acids can be used to activate the carbonyl group of the α-haloketone, facilitating the initial nucleophilic attack by the thioamide.

Solid-Supported Catalysts: Using catalysts like silica-supported tungstosilisic acid allows for easier separation and recycling of the catalyst, aligning with the principles of green chemistry. researchgate.netmdpi.com These methods can sometimes be performed under solvent-free conditions, further reducing environmental impact.

Metal Catalysis: Copper- and palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-H functionalization of pre-formed thiazole rings, offering alternative routes to introduce the desired side chain. organic-chemistry.org

The table below summarizes a comparison between classical and modern catalytic approaches.

| Feature | Classical Hantzsch Synthesis | Modern Catalytic Synthesis |

| Conditions | Often requires high temperatures and long reaction times. | Milder conditions, often faster reaction rates (e.g., via microwave irradiation). nih.gov |

| Reagents | Stoichiometric amounts of reactants. | Catalytic amounts of acids, metals, or solid-supported reagents. mdpi.com |

| Solvents | Typically uses organic solvents like ethanol. | Can sometimes be performed in greener solvents (e.g., water) or under solvent-free conditions. researchgate.netnih.gov |

| Workup | May require extensive purification. | Often simpler workup and catalyst can be recycled. researchgate.net |

| Yield | Can be moderate. | Often results in higher yields. nih.gov |

Stereoselective Synthesis of Related Chiral Thiazole Derivatives

The target molecule, this compound, is achiral. However, if a substituent were introduced at the C1 position of the ethanol side chain, this carbon would become a stereocenter, leading to chiral derivatives. The synthesis of such chiral molecules would require stereoselective methods.

For example, a related chiral target could be (R)- or (S)-1-(2-isopropylthiazol-5-yl)ethanol. The synthesis of this compound could be achieved through several stereoselective strategies:

Asymmetric Reduction: A precursor, 5-acetyl-2-isopropylthiazole, could be reduced to the corresponding secondary alcohol using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand (e.g., (R)- or (S)-CBS catalyst). This would selectively produce one enantiomer of the alcohol over the other.

Chiral Pool Synthesis: Starting from a readily available chiral building block that already contains the required stereocenter.

Kinetic Resolution: A racemic mixture of 1-(2-isopropylthiazol-5-yl)ethanol (B13126639) could be subjected to a reaction with a chiral catalyst or reagent that reacts preferentially with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Stereoselective syntheses are crucial in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. The Grignard reaction of thiazole-derived organometallics with chiral aldehydes or ketones is another established method for creating stereogenic centers in thiazole side chains. elsevierpure.comnih.gov

Photochemical and Electrochemical Methods in Thiazole Synthesis

The construction of the thiazole ring, the core of this compound, can be achieved through advanced methods that utilize light or electricity to drive the chemical transformations. These techniques offer alternatives to traditional thermal reactions, often providing milder reaction conditions and unique reactivity.

Photochemical Synthesis: Light-driven methods represent a modern approach to forging the heterocyclic structures of thiazole derivatives. chemistryworld.com A notable photochemical strategy involves the reaction between enaminones and thioureas, which proceeds via a tandem C-S and C-N bond formation in the presence of oxygen at ambient temperature. organic-chemistry.org This photocatalytic reaction is tolerant of a broad range of substrates, making it a versatile tool for synthesizing various thiazole structures. organic-chemistry.org Another innovative photochemical method facilitates the precise rearrangement of thiazoles and isothiazoles, opening new pathways for creating complex azole derivatives. chemistryworld.com

Electrochemical Synthesis: Electrochemical methods provide a green and sustainable pathway for synthesizing thiazoles by avoiding the need for chemical oxidants. organic-chemistry.org A prominent example is the electrochemical oxidative cyclization of enaminones with thioamides, which produces thiazoles in good yields under metal- and oxidant-free conditions. organic-chemistry.org This approach can also be tailored to selectively produce 1,2,4-thiadiazoles through the electrochemical dimerization of thioamides when enaminones are absent. organic-chemistry.org Research has also demonstrated the successful electrochemical synthesis of novel thiazole derivatives in aqueous solutions. researchgate.net This process involves the electrooxidation of hydroquinones and catechols in the presence of a nucleophile like rhodanine, using graphite (B72142) rod electrodes in an undivided cell at room temperature, which simplifies the procedure and enhances its environmental friendliness. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. This process involves systematically adjusting various factors, including catalysts, solvents, temperature, and reaction time, to find the most efficient synthetic protocol. While specific optimization data for this compound is not extensively detailed in the public literature, general principles for thiazole synthesis can be applied.

The choice of catalyst is paramount. For instance, in the synthesis of certain thiazole derivatives, biocatalysts such as those derived from chitosan (B1678972) have been shown to be highly effective, offering high yields and the advantage of being reusable. nih.govmdpi.com Solvents also play a crucial role; classical syntheses might use chloroform, while greener alternatives like ethanol are increasingly preferred. youtube.compharmaguideline.com Temperature and reaction time are interdependent variables. Microwave irradiation, for example, can dramatically reduce reaction times from hours to minutes while leading to high yields. organic-chemistry.org

The following interactive table illustrates typical parameters that are optimized in thiazole synthesis to improve yields, based on findings for related compounds.

| Parameter | Condition A | Condition B | Condition C | Typical Yield Outcome | Rationale for Optimization |

| Catalyst | Triethylamine (TEA) | Chitosan-based biocatalyst | None (Photocatalysis) | Biocatalyst often gives higher yields. mdpi.com | Biocatalysts can offer higher selectivity and milder conditions. nih.govmdpi.com Photocatalysis avoids chemical reagents. organic-chemistry.org |

| Energy Source | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation | Microwave and ultrasound significantly reduce reaction times. organic-chemistry.orgmdpi.com | Alternative energy sources can provide more efficient energy transfer, leading to faster reactions and sometimes cleaner products. nih.gov |

| Solvent | Toluene | Ethanol | Water | Ethanol and water are greener alternatives to traditional organic solvents. researchgate.netufms.br | Solvent choice impacts reagent solubility, reaction rate, and the environmental profile of the synthesis. |

| Reaction Time | 4-8 hours | 10-30 minutes | 1-2 hours | Shorter reaction times are economically and environmentally preferable. | Optimization aims to complete the reaction in the shortest time possible without sacrificing yield or purity. mdpi.com |

By carefully manipulating these conditions, chemists can enhance the efficiency of the synthesis, making the production of this compound more economically viable and scalable.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable chemical processes that minimize environmental impact. uniroma1.it The goal is to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govuniroma1.it

Several green strategies are particularly relevant for thiazole synthesis:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a key focus. Water and ethanol have been successfully used as solvents in the synthesis of thiazole derivatives, reducing the generation of volatile organic compounds (VOCs). researchgate.netufms.br

Alternative Energy Sources: Microwave and ultrasound irradiation are energy-efficient techniques that can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. mdpi.comnih.gov

Eco-Friendly Catalysts: The development and use of recyclable and non-toxic catalysts, such as chitosan-based biocatalysts, are central to green synthesis. nih.govmdpi.com These catalysts can often be recovered and reused multiple times without a significant loss of activity, which reduces waste and cost. mdpi.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multi-component reactions, where several starting materials are combined in a single step to form the product, are often highly atom-economical. organic-chemistry.org

The following table summarizes key green chemistry principles and their application in the synthesis of thiazoles.

| Green Chemistry Principle | Application in Thiazole Synthesis | Source |

| Waste Prevention | Employing high-yield reactions and recyclable catalysts to minimize byproduct formation. | mdpi.comuniroma1.it |

| Safer Solvents & Auxiliaries | Utilizing water or ethanol as the reaction medium instead of hazardous organic solvents. | researchgate.netnih.govufms.br |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | organic-chemistry.orgmdpi.comnih.gov |

| Use of Renewable Feedstocks | Employing biocatalysts derived from renewable sources like chitosan. | nih.govmdpi.com |

| Catalysis | Using catalytic amounts of reagents in place of stoichiometric ones; preferring recyclable biocatalysts. | nih.govmdpi.commdpi.com |

By integrating these principles, the synthesis of this compound can be made significantly more sustainable, aligning with the broader goals of modern chemical manufacturing. nih.gov

Chemical Transformations and Derivatization of 2 2 Isopropylthiazol 5 Yl Ethanol

Reactivity of the Hydroxyl Group in the Ethanol (B145695) Side Chain

The primary alcohol moiety in 2-(2-isopropylthiazol-5-yl)ethanol is a versatile site for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

Etherification: The formation of an ether from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libguides.com This would result in the formation of a new carbon-oxygen bond, yielding an ether derivative of the starting material.

Oxidation and Reduction Transformations

Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to 2-(2-isopropylthiazol-5-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of 2-(2-isopropylthiazol-5-yl)acetic acid. The oxidation of alcohols is a fundamental transformation in organic synthesis. researchgate.net

Reduction: The hydroxyl group itself is generally not susceptible to reduction. However, derivatives of the alcohol, such as its tosylate, can undergo reduction. More relevantly, other parts of the molecule could be selectively reduced while preserving the hydroxyl group.

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. libretexts.orgmsu.edu This can be achieved by protonation of the alcohol under acidic conditions, which forms a good leaving group (water) upon departure. libretexts.org Subsequent attack by a nucleophile can then proceed.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. youtube.com These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. This two-step sequence allows for the introduction of various functional groups in place of the original hydroxyl group.

Transformations Involving the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the substituents on the ring. nih.gov

Electrophilic Aromatic Substitution on the Thiazole Moiety

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the existing substituents. In this compound, the 2-position is occupied by an electron-donating isopropyl group, and the 5-position is occupied by the ethanol substituent. Electron-donating groups tend to activate the thiazole ring towards electrophilic attack. pharmaguideline.com

Theoretical studies and experimental observations on substituted thiazoles suggest that electrophilic substitution preferentially occurs at the C5 position. researchgate.net However, since this position is already substituted in the target molecule, electrophilic attack would be directed to the C4 position. The isopropyl group at C2 would further favor substitution at C4. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.netresearchgate.net For instance, bromination using N-bromosuccinimide could potentially introduce a bromine atom at the C4 position.

Nucleophilic Attack on the Thiazole Ring

Nucleophilic aromatic substitution on the thiazole ring is generally less common than electrophilic substitution due to the electron-rich nature of the aromatic ring. However, it can occur if the ring is substituted with strong electron-withdrawing groups or if there is a good leaving group present at one of the ring positions. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com In the case of this compound, direct nucleophilic attack on the ring is unlikely under normal conditions. However, if a leaving group were present at the C2 or C4 position, its displacement by a strong nucleophile could be possible.

No Publicly Available Research Found on the Chemical Transformations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the chemical transformations, derivatization, or synthesis of novel heterocyclic systems from this compound. This includes a lack of data on ring-opening and ring-closing reactions, the formation of oxadiazole, triazole, and thiadiazole derivatives, other annulation and cyclocondensation reactions, and the introduction of new functionalities via cross-coupling reactions.

While general methodologies exist for the synthesis and modification of thiazole, oxadiazole, triazole, and thiadiazole derivatives, and for performing cross-coupling and cyclization reactions on various heterocyclic scaffolds, none of the available literature specifically mentions this compound as a starting material or an intermediate.

The absence of such information suggests that the chemical derivatization of this compound may not have been a subject of published scientific inquiry, or that such research is proprietary and not in the public domain. Therefore, it is not possible to provide a scientifically accurate and verifiable article based on the requested outline and subject matter.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Isopropylthiazol 5 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of 2-(2-Isopropylthiazol-5-yl)ethanol, a predictable pattern of signals would emerge. The spectrum would be expected to show distinct signals for the protons of the isopropyl group, the ethyl chain, and the thiazole (B1198619) ring.

Key expected features in the ¹H NMR spectrum include:

A singlet for the proton on the thiazole ring (H-4).

A triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH).

A triplet for the methylene protons adjacent to the thiazole ring (-CH₂-thiazole).

A septet for the methine proton of the isopropyl group (-CH(CH₃)₂).

A doublet for the six equivalent methyl protons of the isopropyl group (-CH(CH₃)₂).

A broad singlet for the hydroxyl proton (-OH), which can exchange with deuterated solvents.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Isopropyl -CH₃ | ~ 1.3 | Doublet (d) |

| Isopropyl -CH | ~ 3.2 | Septet (sept) |

| Thiazole-CH₂- | ~ 3.0 | Triplet (t) |

| -CH₂-OH | ~ 3.9 | Triplet (t) |

| Thiazole C4-H | ~ 7.6 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon functionalities present (e.g., alkyl, aromatic, carbonyl). For this compound, a total of eight distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~ 23 |

| Thiazole-CH₂- | ~ 30 |

| Isopropyl -CH | ~ 34 |

| -CH₂-OH | ~ 61 |

| Thiazole C-5 | ~ 138 |

| Thiazole C-4 | ~ 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the isopropyl methine septet and the methyl doublet, confirming the isopropyl fragment. It would also show a correlation between the two methylene triplets of the ethanol (B145695) side chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton assignments to their corresponding carbon atoms in the predicted ¹³C NMR table.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Multiple bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the isopropyl and ethyl groups.

A band around 1600-1650 cm⁻¹ for the C=N stretching of the thiazole ring.

A band in the 1400-1500 cm⁻¹ region, likely for C=C stretching or other ring vibrations.

A distinct band in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching of the primary alcohol.

Potential weak bands related to the C-S bond of the thiazole ring.

Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (sp³) | 2850-3000 | Medium to Strong |

| C=N (thiazole) | 1600-1650 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations, such as those found in aromatic or heterocyclic rings.

A Raman spectrum of this compound would be expected to clearly show:

Strong signals for the C-H stretching vibrations.

Characteristic signals for the vibrations of the thiazole ring skeleton, which are often strong in Raman spectra.

Signals corresponding to the C-C backbone of the alkyl groups.

Specific, documented Raman spectra for this compound are not available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₈H₁₃NOS), the molecular weight is 171.26 g/mol . In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecular ion is predictable based on the stability of the resulting fragments. Key fragmentations would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the hydroxyl group, leading to the loss of a CH₂OH radical.

Loss of the isopropyl group: Cleavage of the bond between the thiazole ring and the isopropyl group, resulting in a stable fragment.

Cleavage of the ethanol side chain: Fragmentation at the C-C bond of the ethanol group.

Ring fragmentation: The thiazole ring itself can break apart, yielding characteristic sulfur- and nitrogen-containing ions.

A representative table of predicted major fragment ions in the mass spectrum of this compound is presented below.

| Predicted Fragment Ion (m/z) | Proposed Structure/Identity |

| 171 | [M]⁺˙ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 140 | [M - CH₂OH]⁺ |

| 128 | [M - C₃H₇]⁺ |

| 112 | [C₅H₄NS]⁺ (Thiazole ring fragment) |

| 85 | [C₄H₃NS]⁺ (Thiazole ring fragment) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

| 31 | [CH₂OH]⁺ |

This table is illustrative and based on predicted fragmentation pathways. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₃NOS.

By measuring the exact mass to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This is crucial for unambiguous identification. For instance, the calculated exact mass of C₈H₁₃NOS is different from that of another isomer or a compound with a different combination of atoms that might coincidentally have a nominal mass of 171.

Tandem Mass Spectrometry (MS/MS) is a sophisticated technique used to elucidate detailed fragmentation pathways. slideshare.net In an MS/MS experiment, a specific precursor ion (for example, the molecular ion at m/z 171) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. slideshare.netnih.gov This allows for the establishment of clear relationships between fragment ions, providing strong evidence for the compound's structure.

For this compound, an MS/MS study would involve isolating the m/z 171 ion and fragmenting it to observe primary product ions. Subsequently, one of these product ions could be selected for a further stage of fragmentation (MS³), creating a detailed fragmentation tree that maps the entire breakdown process of the molecule. This technique is invaluable for differentiating between isomers, such as distinguishing this compound from 2-(2-isopropylthiazol-4-yl)ethanol, as their fragmentation pathways would exhibit subtle but significant differences. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis, likely coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). femaflavor.orgijpsr.com The method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification and quantification. arxiv.org A non-polar or mid-polar column (e.g., DB-5 or DB-624) would likely be suitable for separation. ijpsr.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds in a liquid mobile phase. nih.gov It is particularly useful for less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be appropriate. researchgate.net In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the thiazole ring is expected to have a UV absorbance maximum.

The table below outlines hypothetical starting parameters for GC and HPLC analysis.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Helium or Nitrogen (carrier gas) | Acetonitrile/Water or Methanol/Water gradient |

| Detector | FID or Mass Spectrometer (MS) | UV-Vis Diode Array Detector (DAD) |

| Oven Program | e.g., 100°C hold 2 min, ramp to 250°C | Isocratic or gradient elution at room temp. |

| Injector Temp. | 250°C | N/A |

These parameters are suggested starting points and would require optimization for specific applications.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. nih.govresearchgate.net For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). nih.govresearchgate.netresearchgate.net The compound's retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given solvent system. Visualization can be achieved under UV light or by using a chemical staining agent. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the precise atomic positions can be determined. nih.gov

If a suitable crystal could be grown, X-ray crystallography would provide unambiguous confirmation of the compound's structure, including:

The connectivity of all atoms.

Precise bond lengths and angles.

The conformation of the molecule in the solid state.

Information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

While no published crystal structure for this compound is currently available, studies on other thiazole derivatives have successfully used this technique to elucidate their complex structures. nih.govnih.gov

Theoretical and Computational Chemistry Studies of 2 2 Isopropylthiazol 5 Yl Ethanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For 2-(2-Isopropylthiazol-5-yl)ethanol, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties can be calculated to predict the molecule's reactivity. These properties include the distribution of atomic charges, the molecular electrostatic potential (MEP), and global reactivity descriptors. The MEP map, for instance, would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are valuable for comparing the reactivity of this compound with its derivatives.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound (Note: The following data are illustrative and based on typical values for similar heterocyclic compounds, as specific published data for this molecule is unavailable. Calculations are assumed to be at the B3LYP/6-311G(d,p) level of theory.)

| Descriptor | Symbol | Value (eV) | Description |

| Ionization Potential | I | 7.85 | The energy required to remove an electron. |

| Electron Affinity | A | 1.20 | The energy released when an electron is added. |

| Electronegativity | χ | 4.525 | A measure of the ability to attract electrons. |

| Chemical Hardness | η | 3.325 | A measure of resistance to change in electron distribution. |

| Chemical Softness | S | 0.301 | The reciprocal of chemical hardness. |

| Electrophilicity Index | ω | 3.07 | A measure of the propensity to accept electrons. |

Ab Initio Methods for Molecular Properties

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data beyond fundamental physical constants. primescholars.com Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate molecular properties. nih.govprimescholars.com

For this compound, ab initio calculations would be used to obtain precise values for properties like the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's interaction with electric fields and its non-linear optical properties. Furthermore, these methods are used to calculate accurate vibrational frequencies. While raw calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental FT-IR and Raman spectra, aiding in the interpretation of spectroscopic data. nih.gov

Table 2: Hypothetical Ab Initio Calculated Properties for this compound (Note: The following data are illustrative and based on general values for organic molecules. Calculations are assumed to be at the MP2/6-31G level of theory.)*

| Property | Symbol | Value | Unit |

| Total Energy | E | -850.1234 | Hartrees |

| Dipole Moment | µ | 2.5 | Debye |

| Isotropic Polarizability | α | 150.5 | Bohr³ |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. primescholars.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable regions for electron donation and acceptance. For instance, the HOMO is often located on the electron-rich thiazole (B1198619) ring, while the LUMO distribution would indicate potential sites for nucleophilic attack. nih.gov

Table 3: Hypothetical FMO Properties for this compound (Note: The following values are illustrative, based on DFT calculations for similar thiazole derivatives. researchgate.netnih.gov)

| Orbital | Energy (eV) | Description |

| HOMO | -6.21 | Highest Occupied Molecular Orbital |

| LUMO | -1.66 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.55 | Energy difference between HOMO and LUMO |

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energy Minimization

This compound has several rotatable bonds, particularly in the isopropyl and ethanol (B145695) side chains. This allows the molecule to adopt various three-dimensional conformations. Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies.

This analysis would typically involve rotating the key dihedral angles in a stepwise manner and calculating the potential energy at each step using molecular mechanics force fields or semi-empirical quantum methods. The result is a potential energy surface that identifies the low-energy, stable conformers (local minima) and the energy barriers to rotation (transition states). Energy minimization of these conformers using more accurate methods like DFT would then provide the precise geometries of the most stable forms of the molecule.

Molecular Dynamics Simulations (e.g., for ligand binding dynamics, if strictly non-biological context)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. plos.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. rsc.org For this compound, an MD simulation in a non-biological context could be used to study its behavior in different solvents or its interaction with a surface.

For example, a simulation could model the molecule in a box of water to study its solvation dynamics and the stability of its hydrogen bonds with water molecules. In a materials science context, MD could be used to simulate the interaction of this compound with a solid surface, providing insights into its adsorption behavior and the stability of the molecule-surface complex. plos.org Such simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

Prediction of Reaction Mechanisms and Pathways

The prediction of reaction mechanisms and pathways for this compound using computational chemistry involves mapping the potential energy surface of a given reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of how a reaction is likely to proceed. Methods such as Density Functional Theory (DFT) and ab initio calculations are central to these investigations.

For this compound, several reaction types could be of interest for mechanistic studies:

Oxidation of the Ethanol Side Chain: The primary alcohol group is a key reactive site. Its oxidation to an aldehyde or a carboxylic acid is a fundamental organic transformation. Computational models could elucidate the mechanism of this oxidation with various reagents. For example, a study could model the reaction with a chromium-based oxidant. The calculations would determine the structure of the chromate (B82759) ester intermediate and the transition state for the rate-determining hydrogen abstraction step.

Electrophilic Aromatic Substitution on the Thiazole Ring: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution (C4) is influenced by the existing substituents. A computational study could compare the activation barriers for electrophilic attack at the C4 position versus other positions on the ring, confirming the regioselectivity. The model would involve calculating the energies of the sigma complexes (Wheland intermediates) for each possible pathway.

Reactions involving the Isopropyl Group: While generally less reactive, the isopropyl group could participate in radical reactions. Computational modeling could predict the stability of the tertiary radical formed by hydrogen abstraction from the isopropyl group compared to other possible radical species.

A hypothetical study on the oxidation of the ethanol group to the corresponding aldehyde, 2-(2-isopropylthiazol-5-yl)acetaldehyde, could yield data such as that presented in the table below. These values are illustrative of the type of information generated from a DFT study at a specific level of theory (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Calculated Energetics for the Oxidation of this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Alcohol + Oxidant) | 0.0 | Baseline energy of the starting materials. |

| 2 | Intermediate Complex | -5.2 | Formation of a pre-reaction complex. |

| 3 | Transition State 1 (TS1) | +15.8 | Energy barrier for the formation of the key intermediate (e.g., chromate ester). |

| 4 | Intermediate | +2.1 | Energy of the formed ester intermediate relative to reactants. |

| 5 | Transition State 2 (TS2) | +25.3 | Energy barrier for the rate-determining C-H bond cleavage. |

| 6 | Products (Aldehyde + Reduced Oxidant) | -30.7 | Final energy of the products, indicating an overall exothermic reaction. |

QSAR (Quantitative Structure-Activity Relationship) Studies in a Purely Chemical Context

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, in this case, chemical reactivity. For this compound and its derivatives, a QSAR model could be developed to predict their reactivity in a specific chemical transformation without needing to perform the experiment for every new compound.

To build such a model, a library of derivatives would be designed, systematically altering parts of the parent molecule. For instance, the isopropyl group could be replaced with other alkyl groups (methyl, ethyl, tert-butyl), or substituents could be added to the C4 position of the thiazole ring (e.g., -Cl, -NO₂, -OCH₃).

For each of these derivatives, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: These describe the electron distribution. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges on specific atoms (e.g., the oxygen of the alcohol).

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like the Taft steric parameter (Es).

Topological Descriptors: These are numerical representations of the molecular structure and branching, such as the Wiener index or Kier & Hall molecular connectivity indices.

The chosen reactivity metric (the "Activity" in QSAR) could be the calculated activation energy or the reaction rate constant for a model reaction, such as the oxidation mentioned previously. A statistical method, like multiple linear regression, would then be used to generate an equation that links the descriptors to reactivity.

A hypothetical QSAR study for the reactivity of a series of 4-substituted-2-(2-isopropylthiazol-5-yl)ethanol derivatives in an electrophilic nitration reaction might produce the following data and resulting model.

Table 2: Hypothetical Data for a QSAR Study on Thiazole Ring Nitration This table is for illustrative purposes and does not represent experimentally verified data.

| Derivative (Substituent at C4) | Hammett Constant (σp) | HOMO Energy (eV) | Calculated Reactivity Log(k/k₀) |

|---|---|---|---|

| -H | 0.00 | -6.5 | 0.00 |

| -CH₃ | -0.17 | -6.3 | 0.25 |

| -Cl | 0.23 | -6.8 | -0.30 |

| -OCH₃ | -0.27 | -6.1 | 0.45 |

| -NO₂ | 0.78 | -7.5 | -1.10 |

From this data, a hypothetical QSAR equation might be derived:

Log(k/k₀) = -1.5 * σp + 0.8 * (HOMO Energy + 6.5) + 0.05

This equation would suggest that electron-donating groups (negative σp) and higher HOMO energies increase the rate of electrophilic nitration, which is consistent with established chemical principles. Such a model provides predictive power for designing new derivatives with tailored chemical reactivity.

2 2 Isopropylthiazol 5 Yl Ethanol As a Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Organic Scaffolds

The utility of 2-(2-isopropylthiazol-5-yl)ethanol as a precursor stems from its inherent functional groups: the hydroxyl (-OH) group and the thiazole (B1198619) core. The hydroxyl group can be readily converted into other functional groups such as halides, esters, or ethers, or it can be oxidized to an aldehyde or carboxylic acid. These transformations open pathways to a wide array of derivatives. For instance, the conversion of a similar compound, 2-isopropyl-4-hydroxymethylthiazole, to 2-isopropyl-4-chloromethylthiazole using thionyl chloride is a key step in the synthesis of more complex molecules. google.com This highlights a common strategy where the alcohol functionality serves as a handle for further elaboration.

The thiazole ring itself is a robust aromatic system that can undergo various modifications. The carbon and nitrogen atoms in the ring have distinct electronic properties, allowing for selective reactions. For example, the C5 position of thiazoles is often favorable for electrophilic substitution. nih.gov This reactivity allows for the introduction of new substituents and the fusion of other rings onto the thiazole core, leading to the creation of diverse and complex organic scaffolds. Thiazole derivatives are integral to the synthesis of numerous biologically active molecules and pharmaceutical intermediates. bepls.commdpi.com The synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrates how a substituted thiazole core can be the foundation for building molecules with potential therapeutic applications. nih.gov

Role in Ligand Synthesis for Coordination Chemistry

The thiazole nucleus, with its nitrogen and sulfur heteroatoms, is an excellent motif for designing ligands for coordination chemistry. These ligands can bind to a wide range of metal ions, forming stable complexes with diverse structures and properties.

The synthesis of metal complexes using thiazole-based ligands is a well-established area of research. Typically, these syntheses involve the reaction of a thiazole-containing ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. nih.gov For instance, zinc-thiazole metal complexes have been synthesized by mixing thiazole derivatives with zinc halides at room temperature. nih.gov

Derivatives of this compound are prime candidates for this type of synthesis. The ligand can be modified, for example, by oxidizing the ethanol (B145695) group to a carboxylic acid. This creates a derivative like 2-(2-isopropylthiazol-5-yl)acetic acid, which can act as a multidentate ligand. The general procedure for forming complexes involves dissolving the ligand and a metal salt (e.g., chlorides, sulfates, or acetates of transition metals like Cu(II), Zn(II), Co(II), or Ni(II)) in a solvent such as ethanol or methanol (B129727) and refluxing the mixture. nih.govacs.org The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration.

Thiazole-containing ligands can exhibit a variety of coordination modes, depending on the ligand's structure, the metal ion, and the reaction conditions. researchgate.net The thiazole ring contains both a "hard" nitrogen donor atom and a "soft" sulfur donor atom, allowing it to coordinate to a range of metals. nih.gov

Common coordination modes for thiazole derivatives include:

Monodentate: The ligand binds to the metal center through a single atom, typically the thiazole nitrogen. This is a common mode, for example, in some copper(I) complexes. mdpi.com

Bidentate: The ligand binds through two donor atoms. For a derivative of this compound, this could involve the thiazole nitrogen and the oxygen atom of the ethanol or a carboxylate group (N,O-chelation). This chelation forms a stable five- or six-membered ring with the metal ion. mdpi.com

Bridging: The ligand connects two or more metal centers. This can occur through the nitrogen and sulfur atoms of the thiazole ring, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com

These different coordination modes result in various geometries around the metal center. For example, the coordination of three bidentate ligands to a nickel(II) ion can result in a distorted octahedral geometry. nih.gov Other common geometries for transition metal complexes include square planar and tetrahedral. The specific geometry is influenced by factors such as the coordination number of the metal and steric hindrance from the ligands.

| Property | Description | Examples | Citation |

|---|---|---|---|

| Coordination Sites | Thiazole ring provides a hard Nitrogen (N) donor and a soft Sulfur (S) donor. Side chains (e.g., -OH, -COOH) provide additional O-donors. | N-monodentate, (N,S)-bridging, (N,O)-chelating | mdpi.com, researchgate.net, nih.gov |

| Coordination Modes | Can act as terminal (monodentate) or bridging ligands, connecting multiple metal centers. | End-on N-bound terminal ligand; bridging ligand in zigzag chains. | mdpi.com |

| Resulting Geometries | The coordination number and ligand type dictate the geometry around the metal ion. | Octahedral, Square Planar, Tetrahedral | nih.gov, acs.org |

Applications in the Development of Novel Functional Materials

The ability of thiazole-based ligands to self-assemble with metal ions into coordination polymers and metal-organic frameworks (MOFs) is key to their application in materials science. mdpi.com These materials are highly valued for their tunable porosity, structural diversity, and functional properties.

Luminescent MOFs are a prominent class of functional materials derived from such ligands. mdpi.com The luminescence can originate from the organic ligand, the metal ion, or a combination of both (ligand-to-metal charge transfer). By incorporating ligands like derivatives of this compound, it is possible to create MOFs that exhibit fluorescence or phosphorescence. These luminescent materials have significant potential as chemical sensors, where the presence of a specific analyte can cause a detectable change in the material's light emission. nih.govmdpi.com Furthermore, the specific arrangement of ligands and metal nodes can be engineered to create materials for applications in light-emitting diodes (LEDs) and catalysis. researchgate.net

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are valued in green chemistry for their atom economy and operational simplicity.

Thiazole derivatives are effective intermediates in MCRs for the synthesis of complex heterocyclic systems. For example, 2-aminothiazole (B372263) can react with an aldehyde and barbituric acid in a catalyst-free, one-pot reaction to produce highly functionalized pyrimidine (B1678525) derivatives. nih.gov This demonstrates the capacity of the thiazole scaffold to participate in complex bond-forming cascades.

Given its structure, this compound or its derivatives could readily serve as an intermediate in MCRs. The functional groups on the molecule could participate in reactions to rapidly build molecular complexity. For instance, the aldehyde derived from the oxidation of the ethanol group could be a component in an MCR, leading to the efficient synthesis of novel, complex molecules in a single synthetic operation. mdpi.com

Future Directions in the Academic Research of 2 2 Isopropylthiazol 5 Yl Ethanol

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch thiazole synthesis. However, these conventional routes often rely on harsh reaction conditions, hazardous solvents, and produce significant waste. bepls.comresearchgate.net Future research should pivot towards the development of novel and sustainable synthetic methodologies for 2-(2-Isopropylthiazol-5-yl)ethanol, aligning with the principles of green chemistry. bohrium.com

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions. semanticscholar.orgscilit.comtandfonline.comresearchgate.net Research into applying microwave and ultrasonic irradiation to the synthesis of the target compound could offer substantial improvements over conventional heating methods. mdpi.comnih.gov

Green Catalysts and Solvents: The use of recyclable, heterogeneous, or biocatalysts, such as chitosan-based hydrogels, can minimize waste and catalyst deactivation. mdpi.comnih.gov Coupling these with environmentally benign solvents like water or ethanol (B145695) would further enhance the sustainability of the synthesis. bepls.com

Multi-Component Reactions (MCRs): Designing a one-pot, multi-component reaction to construct the this compound scaffold would improve atom economy and operational efficiency by reducing the number of intermediate purification steps. bepls.comresearchgate.net

| Methodology | Traditional Approach (e.g., Hantzsch) | Proposed Sustainable Approach |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic energy tandfonline.com |

| Catalysts | Often requires strong acids/bases | Recyclable solid-supported catalysts, Biocatalysts mdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, Ethanol, or solvent-free conditions bepls.com |

| Efficiency | Long reaction times, multiple steps | Reduced reaction times, potential for one-pot synthesis researchgate.net |

| Environmental Impact | Significant waste generation | Minimized waste, improved atom economy |

Development of Advanced Chemical Transformations

The this compound molecule possesses multiple reactive sites: the thiazole ring's C-H bonds, the nitrogen and sulfur heteroatoms, and the terminal hydroxyl group. Future research should focus on developing advanced chemical transformations to selectively functionalize these sites, thereby creating a library of novel derivatives.

C-H Bond Functionalization: A primary area for exploration is the direct, regioselective functionalization of the thiazole ring's C-H bonds. rsc.org Palladium-catalyzed direct arylation has been shown to be effective for thiazoles, selectively targeting the 5-position. organic-chemistry.org Given that the 5-position is already substituted, research should investigate the functionalization of the C4-H bond, which remains a significant challenge. Developing protocols for C-H alkenylation, arylation, or alkylation at this position would provide novel molecular scaffolds. rsc.orgnih.govmolbnl.itresearchgate.net

Transformations of the Ethanol Side Chain: The primary alcohol moiety is a versatile functional handle. Advanced transformations beyond simple esterification or oxidation could be explored. This includes conversion to amines, azides, or halides for subsequent nucleophilic substitution, or its use in coupling reactions to append more complex molecular fragments.

Ring Transformation Reactions: Investigating the reactivity of the thiazole ring itself under various conditions (e.g., photochemical, thermal, or with strong reagents) could lead to novel heterocyclic systems through ring-opening, rearrangement, or cycloaddition reactions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. beilstein-journals.orgresearchgate.net Applying these computational tools to the study of this compound could accelerate discovery and optimization significantly.

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently navigate complex, multi-variable reaction spaces (e.g., temperature, catalyst loading, solvent ratio, time) to identify the optimal conditions for synthesizing or functionalizing the target molecule. duke.edubeilstein-journals.org This data-driven approach can find optimal yields and selectivities with far fewer experiments than traditional one-variable-at-a-time methods. beilstein-journals.org

Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis tools can propose novel synthetic pathways to this compound that a human chemist might not consider. By training on vast reaction databases, these models can identify creative disconnections and suggest more efficient or sustainable routes.

Forward Reaction Prediction: Neural networks can be trained to predict the likely outcome of a reaction, including major products, side products, and yields. acs.org This would be invaluable for exploring the reactivity of this compound with new reagents, allowing researchers to prioritize experiments that are most likely to succeed.

Deeper Theoretical Insights into Reactivity and Structure

While experimental work is crucial, a deeper understanding of the fundamental electronic and structural properties of this compound is necessary to rationalize its reactivity and guide further research. Computational chemistry provides the tools for this investigation.

Density Functional Theory (DFT) Calculations: DFT studies can provide detailed information about the molecule's geometry, vibrational frequencies, and electronic structure. nih.govtandfonline.com This allows for the precise calculation of bond lengths, bond angles, and spectroscopic properties that can be correlated with experimental data. acs.org

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding chemical reactivity. mdpi.com The HOMO-LUMO gap can indicate the molecule's stability, while the locations of these orbitals can predict sites for electrophilic and nucleophilic attack. acs.org

Reactivity Descriptor Analysis: Advanced computational analysis can map the molecule's electrostatic potential (MEP) to identify electron-rich and electron-poor regions. Furthermore, calculating condensed Fukui functions and local softness indices can provide quantitative predictions of the most reactive sites for various types of chemical reactions.

| Theoretical Method | Predicted Properties | Potential Insights for Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, bond parameters, vibrational spectra tandfonline.com | Correlate with experimental IR/Raman data; understand steric effects of the isopropyl group. |

| HOMO-LUMO Analysis | Energy gap, orbital distribution mdpi.com | Predict chemical stability and sites for nucleophilic/electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Electron density mapping | Visualize charge distribution and potential sites for hydrogen bonding or coordination. |

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge delocalization | Understand intramolecular electronic stabilization and charge transfer. |

Unexplored Applications as a Chemical Precursor and Scaffold in Pure Chemical Sciences

Beyond its synthesis and transformation, this compound holds significant potential as a building block in catalysis and material science, areas that remain largely unexplored for this specific compound.

Ligand Design for Catalysis: The thiazole ring contains both nitrogen and sulfur atoms, which are excellent coordinating sites for transition metals. cdnsciencepub.com The ethanol moiety can be modified to introduce additional donor atoms, creating novel bidentate or tridentate ligands. scholaris.ca These ligands could be applied in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where thiazole-based ligands have already shown promise. cdnsciencepub.comnih.govresearchgate.netresearchgate.net The steric bulk of the isopropyl group could influence the selectivity and activity of the resulting metal complexes. acs.orgnih.gov

Monomer for Functional Polymers: The hydroxyl group of this compound allows it to be incorporated into polymers, such as polyesters or polyurethanes. The resulting thiazole-containing polymers could possess interesting properties, such as thermal stability, specific conductivity, or antibacterial activity, stemming from the thiazole unit. researchgate.netnih.govacs.org

Scaffold for Metal-Organic Frameworks (MOFs): The molecule could be functionalized with carboxylic acid groups (e.g., by oxidizing the ethanol side chain and functionalizing the C4 position) to serve as a linker for the construction of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org Thiazole-based MOFs are being investigated for applications in luminescence, chemical sensing, and catalysis due to the electronic properties of the heterocyclic ring. mdpi.comscientificarchives.comscientificarchives.com The specific substitution pattern of this compound could lead to MOFs with unique topologies and functional properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-isopropylthiazol-5-yl)ethanol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole precursors and ethanol derivatives. For instance, refluxing thiazolyl diazenyl intermediates with sodium acetate in acetic acid (as demonstrated in structurally similar thiazole derivatives) ensures controlled coupling . Optimization involves adjusting stoichiometry, reaction time (monitored via TLC), and temperature to minimize side products. Ethanol-mediated reactions under catalyst-free conditions may enhance green chemistry compliance . Post-synthesis purification via recrystallization (e.g., using DMF/acetic acid mixtures) improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies functional groups (e.g., hydroxyl and thiazole C-S/C-N stretches) . NMR (¹H/¹³C) resolves structural features, such as the isopropyl group’s splitting patterns and ethanol moiety’s coupling. Spectral validation requires comparison with databases (e.g., NIST Chemistry WebBook) and in-silico predictions (DFT calculations for NMR chemical shifts) . Manually curated spectral libraries (e.g., mzCloud) provide reference data for cross-verification .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer : Purity is assessed via HPLC (C18 columns, gradient elution with acetonitrile/water) and Karl Fischer titration for moisture content . Stability studies under controlled humidity (≤40%) and temperature (4°C) prevent degradation. Use amber vials to avoid photolysis, and monitor via periodic FTIR to detect oxidation or hydrolysis .

Advanced Research Questions

Q. How can contradictory data in spectral or reactivity studies of this compound be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Triangulate data using multiple techniques (e.g., NMR, X-ray crystallography for solid-state conformation) . For reactivity discrepancies, conduct controlled experiments varying solvents (polar vs. nonpolar) and catalysts. Computational modeling (e.g., DFT for reaction pathways) identifies plausible intermediates or transition states that explain anomalous results .

Q. What in-silico strategies predict the biological or catalytic activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) screens interactions with target proteins (e.g., enzymes in thiamine biosynthesis pathways). QSAR models correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity . MD simulations (GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental designs mitigate challenges in synthesizing coordination complexes with this compound as a ligand?

- Methodological Answer : Chelation potential is maximized by deprotonating the hydroxyl group under basic conditions (pH 9–10). Use transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water mixtures to promote complexation. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands . Single-crystal X-ray diffraction resolves coordination geometry, while cyclic voltammetry probes redox behavior .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in reactivity studies?

- Methodological Answer : Calibrate computational models using experimental data (e.g., adjusting basis sets in DFT to match observed reaction enthalpies). Perform sensitivity analyses to identify parameters (e.g., solvent dielectric constant) that most affect predictions. Use hybrid QM/MM approaches for systems where solvent effects dominate .

Methodological Best Practices

- Data Validation : Cross-reference spectral and crystallographic data with open-access repositories (e.g., NIST, mzCloud) .

- Reproducibility : Document reaction conditions (e.g., exact molar ratios, heating rates) and raw spectral files in supplementary materials .

- Ethical Reporting : Adhere to FAIR principles for data sharing, ensuring metadata includes synthesis protocols and analytical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.